4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological applications. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle, and it is functionalized with both a fluorobenzoyl group and a methoxyethyl moiety. The presence of these substituents may enhance its pharmacological properties.
This compound can be classified as an aromatic carboxamide due to the presence of the carboxamide functional group (-CONH2) linked to the pyrrole structure. It is also categorized under fluorinated compounds, which are known for their unique chemical properties and biological activities. The synthesis and characterization of related compounds have been documented in various studies, indicating a growing interest in this class of compounds for drug development .
The synthesis of 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves several steps:
The molecular formula of 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide can be represented as follows:
The structure consists of:
The structural representation can be visualized using molecular modeling software or chemical drawing tools, which can depict bond angles, lengths, and steric interactions.
4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is not fully elucidated but may involve:
Studies on related pyrrole derivatives have shown promising results in antimicrobial and anticancer activities, suggesting that this compound might exhibit similar properties .
Relevant analyses such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are commonly employed to confirm structure and purity during synthesis .
4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide has potential applications in various fields:
Pyrrole derivatives have evolved from simple natural product scaffolds to sophisticated drug candidates over five decades. Early pharmacophores exploited pyrrole’s aromatic heterocyclic structure for DNA intercalation in antibiotics like prodigiosin. Modern applications leverage its versatility in kinase inhibition and GPCR modulation, exemplified by antineoplastic agents such as sunitinib derivatives [2] [5]. The unsubstituted pyrrole nucleus enables planar binding to hydrophobic enzyme pockets, while its electron-rich nature facilitates π-stacking with target proteins. This scaffold’s modularity allows functionalization at N1, C2, C3, or C4 positions—enabling tailored bioactivity. The 1H-pyrrole-2-carboxamide subfamily specifically enhances hydrogen-bonding capacity via the carboxamide group, critical for target engagement in kinase inhibitors like glimepiride analogs [2] [5].
Table 1: Evolution of Key Pyrrole Scaffolds in Drug Development
Era | Scaffold Type | Therapeutic Application | Example Compound |
---|---|---|---|
1970s | Natural pyrrole alkaloids | Antibiotics | Prodigiosin |
1990s | Bis-pyrrole carboxamides | Antidiabetic agents | Glimepiride precursors |
2010s | Fluorinated pyrroles | Kinase inhibitors | Sunitinib derivatives [2] |
Present | Hybrid carboxamides | Targeted oncology/ERK5 inhibition | 4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide [1] [5] |
The strategic incorporation of 4-fluorobenzoyl and 2-methoxyethyl groups addresses dual challenges of target affinity and pharmacokinetic optimization. The 4-fluorobenzoyl moiety (C₆H₄F-C=O) enhances bioactivity through:
Simultaneously, the 2-methoxyethyl carboxamide substituent (CH₃O-CH₂-CH₂-NHCO-) confers:
Structural hybridization synergizes the pharmacophoric advantages of both moieties to enhance target specificity and potency. The 4-fluorobenzoyl group anchors the molecule in hydrophobic enzyme pockets via fluorophenyl stacking, while the methoxyethyl carboxamide forms critical H-bonds with backbone residues (e.g., ERK5’s hinge region) [5]. Computational analyses confirm this dual mechanism:
Table 2: Bioactivity Parameters of Hybrid vs. Non-Hybrid Analogs
Compound | cLogP | TPSA (Ų) | H-Bond Acceptors | Kinase Inhibition IC₅₀ (ERK5) |
---|---|---|---|---|
1H-Pyrrole-2-carboxamide (core scaffold) | 0.82 | 49.1 | 2 | >10 μM |
4-Benzoyl-1H-pyrrole-2-carboxamide | 2.15 | 49.1 | 2 | 5.2 μM |
4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | 1.76 | 71.19 | 3 | 0.38 μM [1] [5] |
Key enhancements include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1